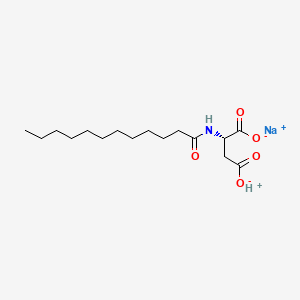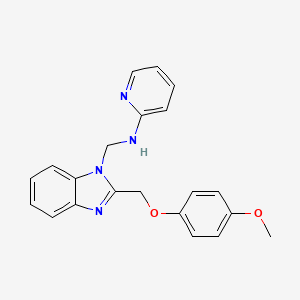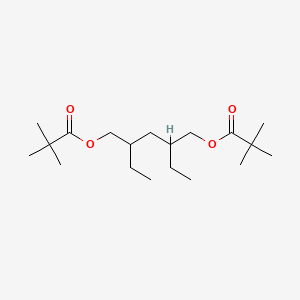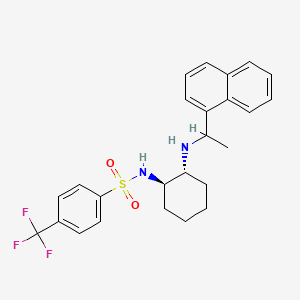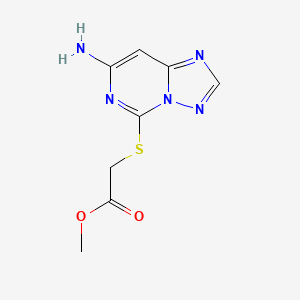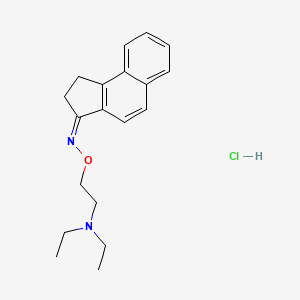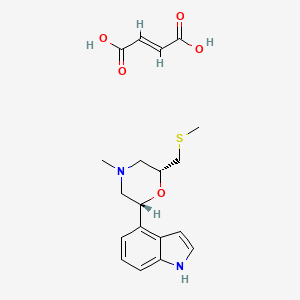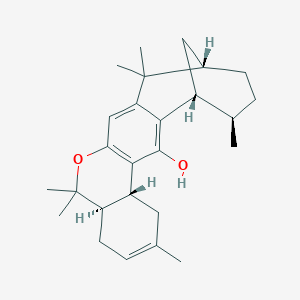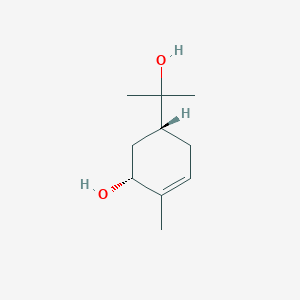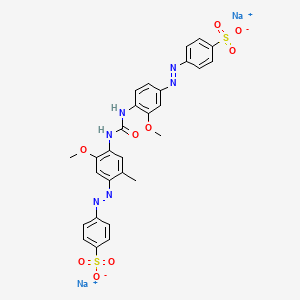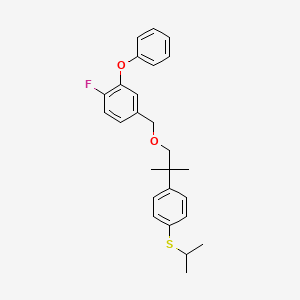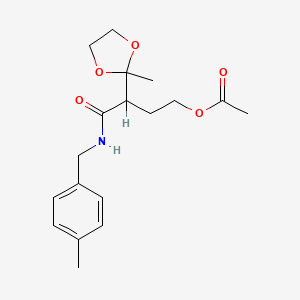
alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the formation of the acetamide group. This is typically done by reacting the intermediate with an amine, in this case, N-((4-methylphenyl)methyl)amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
化学反应分析
Types of Reactions
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: Acetic acid, corresponding amines.
Oxidation: Carboxylic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound could be used in studies involving enzyme inhibition or receptor binding assays.
Industrial Applications: It might be utilized in the production of specialty chemicals or as a reagent in organic synthesis.
作用机制
The mechanism by which alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
相似化合物的比较
Similar Compounds
Alpha-(2-(Hydroxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Alpha-(2-(Methoxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions with biological targets. This functional group can be hydrolyzed to release acetic acid, potentially affecting the compound’s pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
135726-59-9 |
|---|---|
分子式 |
C18H25NO5 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
[3-(2-methyl-1,3-dioxolan-2-yl)-4-[(4-methylphenyl)methylamino]-4-oxobutyl] acetate |
InChI |
InChI=1S/C18H25NO5/c1-13-4-6-15(7-5-13)12-19-17(21)16(8-9-22-14(2)20)18(3)23-10-11-24-18/h4-7,16H,8-12H2,1-3H3,(H,19,21) |
InChI 键 |
OENIEGIWPJQZRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC(=O)C(CCOC(=O)C)C2(OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


